molecular formula C10H13Br2N3 B12555167 1-Triazene, 1-(3,5-dibromophenyl)-3,3-diethyl- CAS No. 144001-02-5

1-Triazene, 1-(3,5-dibromophenyl)-3,3-diethyl-

Cat. No.: B12555167
CAS No.: 144001-02-5
M. Wt: 335.04 g/mol
InChI Key: PQXAGOLHVJAOMA-UHFFFAOYSA-N
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Description

1-Triazene, 1-(3,5-dibromophenyl)-3,3-diethyl- is a chemical compound belonging to the triazene family. Triazenes are characterized by the presence of a diazoamino group (-N=N-N-) and are known for their applications in various fields, including organic synthesis and medicinal chemistry. The specific structure of this compound includes a 3,5-dibromophenyl group and two ethyl groups attached to the triazene moiety.

Preparation Methods

The synthesis of 1-Triazene, 1-(3,5-dibromophenyl)-3,3-diethyl- typically involves the reaction of 3,5-dibromoaniline with ethyl nitrite under acidic conditions. The reaction proceeds through the formation of a diazonium salt intermediate, which then reacts with ethylamine to form the desired triazene compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Triazene, 1-(3,5-dibromophenyl)-3,3-diethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can lead to the cleavage of the triazene moiety, forming amines and other byproducts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Triazene, 1-(3,5-dibromophenyl)-3,3-diethyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Triazene, 1-(3,5-dibromophenyl)-3,3-diethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-Triazene, 1-(3,5-dibromophenyl)-3,3-diethyl- can be compared with other triazene compounds, such as:

    1-Triazene, 1-phenyl-3,3-diethyl-: Lacks the bromine substituents, leading to different reactivity and biological activity.

    1-Triazene, 1-(3,5-dichlorophenyl)-3,3-diethyl-: Contains chlorine atoms instead of bromine, which can affect its chemical properties and applications.

    1-Triazene, 1-(4-methylphenyl)-3,3-diethyl-: The presence of a methyl group instead of bromine alters its steric and electronic properties.

The uniqueness of 1-Triazene, 1-(3,5-dibromophenyl)-3,3-diethyl- lies in the presence of the dibromophenyl group, which imparts specific reactivity and potential biological activity that distinguishes it from other triazene compounds.

Properties

CAS No.

144001-02-5

Molecular Formula

C10H13Br2N3

Molecular Weight

335.04 g/mol

IUPAC Name

N-[(3,5-dibromophenyl)diazenyl]-N-ethylethanamine

InChI

InChI=1S/C10H13Br2N3/c1-3-15(4-2)14-13-10-6-8(11)5-9(12)7-10/h5-7H,3-4H2,1-2H3

InChI Key

PQXAGOLHVJAOMA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)N=NC1=CC(=CC(=C1)Br)Br

Origin of Product

United States

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